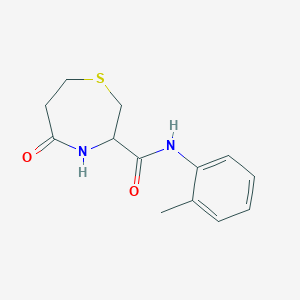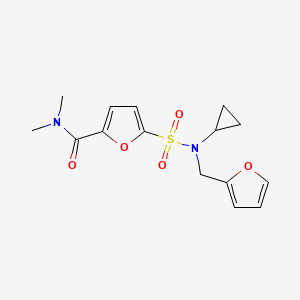
5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazepane derivatives, which have been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide involves the induction of apoptosis in cancer cells. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes, ultimately leading to cell death.
Biochemical and Physiological Effects:
Apart from its anti-cancer activity, 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide in lab experiments is its potent anti-cancer activity. This compound can be used to develop novel anti-cancer drugs. However, one of the limitations is its low solubility in water, which can affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide. One of the directions is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential as an anti-viral agent. Studies have shown that this compound exhibits activity against the hepatitis C virus. Additionally, research can be focused on the development of novel drug delivery systems to improve its bioavailability and therapeutic potential.
In conclusion, 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide is a chemical compound with significant potential in scientific research. Its anti-cancer activity, along with its biochemical and physiological effects, make it a promising candidate for the development of novel drugs. Further research is needed to explore its full potential and overcome its limitations.
Synthesemethoden
The synthesis of 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide has been reported in several studies. One of the commonly used methods involves the reaction of 2-aminobenzenethiol with ethyl 2-bromoacetate to form ethyl 2-(2-mercaptophenyl)thiazolidine-4-carboxylate. This intermediate is then reacted with o-tolylmagnesium bromide and subsequently hydrolyzed to obtain the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 5-oxo-N-(o-tolyl)-1,4-thiazepane-3-carboxamide have been explored in various scientific studies. One of the significant applications is its use as an anti-cancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-4-2-3-5-10(9)15-13(17)11-8-18-7-6-12(16)14-11/h2-5,11H,6-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIMXHHLTSNSFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazol-3-yl}sulfonyl)azepane](/img/structure/B2813041.png)






![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)


![(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2813058.png)

![2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2813060.png)